molecular formula C12H9Cl2NO B1397857 2-Chloro-4-(5-chloro-2-methoxyphenyl)pyridine CAS No. 1235407-28-9

2-Chloro-4-(5-chloro-2-methoxyphenyl)pyridine

Cat. No.: B1397857
CAS No.: 1235407-28-9
M. Wt: 254.11 g/mol
InChI Key: MENILBNTILTGNS-UHFFFAOYSA-N
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Description

2-Chloro-4-(5-chloro-2-methoxyphenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 5-chloro-2-methoxyphenyl group and an additional chlorine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(5-chloro-2-methoxyphenyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane. This reaction yields 2-chloro-4-methoxypyridine, which can then be further reacted with 5-chloro-2-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common due to its efficiency and high yield. Reaction conditions are optimized to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(5-chloro-2-methoxyphenyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert nitro groups to amines.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, amines, and thiols. Reaction conditions typically involve the use of polar solvents and elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation and Reduction Reactions: Products include aldehydes, carboxylic acids, and amines.

    Coupling Reactions: Products include biaryl compounds and other complex aromatic systems.

Scientific Research Applications

2-Chloro-4-(5-chloro-2-methoxyphenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(5-chloro-2-methoxyphenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methoxypyridine: Shares the pyridine core and methoxy substitution but lacks the 5-chloro-2-methoxyphenyl group.

    5-Chloro-2-methoxyphenylboronic acid: Contains the 5-chloro-2-methoxyphenyl group but lacks the pyridine ring.

    2-Chloro-5-(chloromethyl)pyridine: Similar pyridine core with different substitution patterns.

Uniqueness

2-Chloro-4-(5-chloro-2-methoxyphenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in drug design and materials science, where specific interactions and functionalities are required .

Properties

IUPAC Name

2-chloro-4-(5-chloro-2-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c1-16-11-3-2-9(13)7-10(11)8-4-5-15-12(14)6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENILBNTILTGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a nitrogen purged aqueous solution of sodium carbonate (2M, 14 mL) and ethylene glycol dimethyl ether (25 mL) was added 4-chloro-2-iodoanisole (2.50 g, 0.00931 mol), 2-chloropyridine-4-boronic acid (1.61 g, 0.0102 mol) and bis(triphenylphosphine)palladium (II) dichloride (327 mg, 0.00047 mol). The reaction mixture was warmed to 50° C. and stirred for 5 hours. Following LCMS analysis the reaction was warmed to 75° C. and stirred for 5 hours before cooling to room temperature. The reaction was partitioned between ethyl acetate (100 mL) and a 10% w/v aqueous solution of citric acid (50 mL). The organic layer was washed with water (50 mL), dried over anhydrous magnesium sulphate, filtered and the solvents removed in vacuo to give the crude product as an orange oil (2.95 g). The material was purified using an ISCO™ companion (120 g column, eluting with 100% heptane to 7:3 heptane/ethyl acetate). Fractions containing product were combined and concentrated in vacuo to obtain the title compound as an off white solid (1.10 g).
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
bis(triphenylphosphine)palladium
Quantity
327 mg
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-chloro-2-iodo-1-methoxybenzene (542 mg, 2.02 mmol), (2-chloropyridin-4-yl)boronic acid (400 mg, 2 mmol), and sodium carbonate (860.2 mg, 8.116 mmol) in 1,4-dioxane (8.4 mL, 110 mmol) and water (2.8 mL, 160 mmol) was sparged 5 minutes with argon. Tetrakis(triphenylphosphine)palladium(0) (139.9 mg, 0.1210 mmol) was added and the reaction vial was capped. The reaction mixture was heated at 90° C. After 3 hours, the reaction mixture was cooled to ambient temperature and poured into water. The mixture was extracted with ethyl acetate (3×). The combined organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated in vacuo. The residue was taken up in methylene chloride, concentrated onto diatomaceous earth, and purified by automated flash chromatography (24 g SiO2, hexanes to 3:1 hexanes-ethyl acetate) to afford the product as a light yellow powder.
Quantity
542 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
860.2 mg
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
solvent
Reaction Step One
Quantity
139.9 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-(5-chloro-2-methoxyphenyl)pyridine
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